2-(5-Chloro-2-ureidophenyl)acetic acid
Overview
Description
2-(5-Chloro-2-ureidophenyl)acetic acid is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol . It is also known by its synonym, 2-[(Aminocarbonyl)amino]-5-chlorobenzeneacetic acid . This compound is an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as Tenidap .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-ureidophenyl)acetic acid typically involves the reaction of 5-chloro-2-nitroaniline with chloroacetic acid under specific conditions. The nitro group is first reduced to an amine, which is then reacted with chloroacetic acid to form the desired product. The reaction conditions often include the use of a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-ureidophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder or tin(II) chloride in hydrochloric acid are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .
Scientific Research Applications
2-(5-Chloro-2-ureidophenyl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-ureidophenyl)acetic acid involves its role as an intermediate in the synthesis of NSAIDs. These drugs exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain . The molecular targets and pathways involved include the COX-1 and COX-2 enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-2-nitrophenyl)acetic acid: This compound is similar in structure but contains a nitro group instead of a ureido group.
2-(5-Chloro-2-aminophenyl)acetic acid: This compound has an amino group instead of a ureido group.
Uniqueness
2-(5-Chloro-2-ureidophenyl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of NSAIDs highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
2-[2-(carbamoylamino)-5-chlorophenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-1-2-7(12-9(11)15)5(3-6)4-8(13)14/h1-3H,4H2,(H,13,14)(H3,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPAHVAHFPSRPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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